molecular formula C12H26N2O B12680277 2-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)ethanol CAS No. 66470-89-1

2-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)ethanol

Katalognummer: B12680277
CAS-Nummer: 66470-89-1
Molekulargewicht: 214.35 g/mol
InChI-Schlüssel: QWLUUZCNBWLTQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)ethanol is a chemical compound with a complex structure that includes an amino group, a cyclohexyl ring, and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)ethanol typically involves the reaction of 5-amino-1,3,3-trimethylcyclohexanemethylamine with ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial methods also incorporate purification steps to remove any impurities and obtain a high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups attached to the cyclohexyl ring .

Wissenschaftliche Forschungsanwendungen

2-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

66470-89-1

Molekularformel

C12H26N2O

Molekulargewicht

214.35 g/mol

IUPAC-Name

2-[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]ethanol

InChI

InChI=1S/C12H26N2O/c1-11(2)6-10(13)7-12(3,8-11)9-14-4-5-15/h10,14-15H,4-9,13H2,1-3H3

InChI-Schlüssel

QWLUUZCNBWLTQM-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(C1)(C)CNCCO)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.